N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide
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Overview
Description
N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a hydroxy group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide typically involves the reaction of 5-chloro-2-hydroxyacetophenone with isopropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-(1-oxopropyl)phenylacetamide.
Reduction: Formation of N-[2-(1-hydroxy-1-methylethyl)phenyl]acetamide.
Substitution: Formation of N-[5-amino-2-(1-hydroxy-1-methylethyl)phenyl]acetamide or N-[5-nitro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide.
Scientific Research Applications
N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the isopropyl group.
N-(5-chloro-2-methylphenyl)acetamide: Similar structure but has a methyl group instead of a hydroxy group.
N-(5-chloro-2-nitrophenyl)acetamide: Similar structure but has a nitro group instead of a hydroxy group.
Uniqueness
N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide is unique due to the presence of both the hydroxy and isopropyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-[5-chloro-2-(2-hydroxypropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-7(14)13-10-6-8(12)4-5-9(10)11(2,3)15/h4-6,15H,1-3H3,(H,13,14) |
InChI Key |
JZXCYJAKONPBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)C(C)(C)O |
Origin of Product |
United States |
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